molecular formula C8H16ClNO B13570167 5-Oxaspiro[3.5]nonan-2-amine hydrochloride CAS No. 2803863-28-5

5-Oxaspiro[3.5]nonan-2-amine hydrochloride

Katalognummer: B13570167
CAS-Nummer: 2803863-28-5
Molekulargewicht: 177.67 g/mol
InChI-Schlüssel: SYHFRGLZRAHHJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Oxaspiro[35]nonan-2-amine hydrochloride is a chemical compound with the molecular formula C8H16ClNO It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxaspiro[3.5]nonan-2-amine hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method involves the reaction of a suitable precursor with an amine under controlled conditions to form the spirocyclic amine, which is then converted to its hydrochloride salt. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to maintain consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Oxaspiro[3.5]nonan-2-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spiro compounds .

Wissenschaftliche Forschungsanwendungen

5-Oxaspiro[3.5]nonan-2-amine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Oxaspiro[3.5]nonan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and other interactions with biomolecules, influencing their function. The spirocyclic structure may also play a role in its biological activity by affecting its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

5-Oxaspiro[3.5]nonan-2-amine hydrochloride is unique due to its specific spirocyclic structure and the position of the amine group. This structural uniqueness can influence its chemical reactivity and biological activity, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

2803863-28-5

Molekularformel

C8H16ClNO

Molekulargewicht

177.67 g/mol

IUPAC-Name

5-oxaspiro[3.5]nonan-2-amine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7-5-8(6-7)3-1-2-4-10-8;/h7H,1-6,9H2;1H

InChI-Schlüssel

SYHFRGLZRAHHJS-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC2(C1)CC(C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.